methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate
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Description
Methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate is a useful research compound. Its molecular formula is C20H20N4O5 and its molecular weight is 396.403. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a similar manner to other indole-based compounds . These interactions often involve binding to the target receptor, leading to a change in the receptor’s activity that can have downstream effects on cellular processes
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities Therefore, this compound could potentially affect a wide range of biochemical pathways
Result of Action
Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level
Properties
IUPAC Name |
methyl 2-[[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-28-18-10-6-4-8-14(18)17(25)12-24-11-16(22-23-24)19(26)21-15-9-5-3-7-13(15)20(27)29-2/h3-11,17,25H,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJYXVQGZZUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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